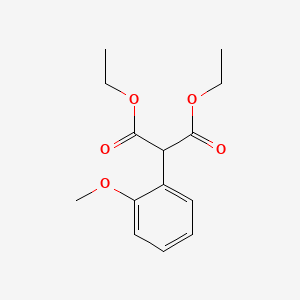![molecular formula C11H10N4O3 B8735089 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 42398-96-9](/img/structure/B8735089.png)
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety. The presence of methoxy groups at positions 8 and 9 adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I2/KI) .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For example, Schiff base zinc(II) complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazoloquinazoline derivatives under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse.
Análisis De Reacciones Químicas
Types of Reactions
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizers like lead tetraacetate or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups at positions 8 and 9 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce a variety of functional groups at the methoxy positions.
Aplicaciones Científicas De Investigación
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a role in the regulation of gene expression . The compound binds to the active site of PCAF, thereby inhibiting its activity and exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Penoxsulam: A triazolopyrimidine sulfonamide used as an herbicide.
Triazolo[1,5-a]pyridines: Compounds with similar triazole and pyridine rings, used in drug design and as light-emitting materials.
Uniqueness
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substitution pattern and its potential as a bioactive molecule with applications in cancer therapy. Its ability to inhibit the PCAF bromodomain sets it apart from other similar compounds .
Propiedades
Número CAS |
42398-96-9 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
8,9-dimethoxy-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C11H10N4O3/c1-17-8-3-6-7(4-9(8)18-2)14-11(16)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,14,16) |
Clave InChI |
YOFAJQORIZNDEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=NC=NN3C(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[2-(1-Oxobutyl)phenyl]acetamide](/img/structure/B8735100.png)
